![molecular formula C14H20Cl2FN3 B1521148 {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride CAS No. 1193387-68-6](/img/structure/B1521148.png)
{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Overview
Description
This compound is a product for proteomics research . It has a molecular weight of 320.23 and a molecular formula of C14H18N3F·2HCl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20FN3.2ClH/c1-17-10-4-2-3-5-14-11-15 (19-18-14)12-6-8-13 (16)9-7-12;;/h6-9,11,17H,2-5,10H2,1H3, (H,18,19);2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.78 . It is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure have been synthesized and evaluated for their antimicrobial properties. For example, derivatives synthesized from reactions involving pyrazolyl compounds have exhibited good to excellent antibacterial activities compared to reference drugs (Mistry, Desai, & Desai, 2016).
Structural Characterization and Synthesis
Isostructural compounds involving fluoro and pyrazolyl groups have been synthesized, and their crystal structures have been characterized. These compounds demonstrate potential as building blocks in medicinal chemistry due to their defined structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anti-inflammatory and Analgesic Activities
Imidazolyl acetic acid derivatives related to the queried compound have shown significant anti-inflammatory and analgesic activities in preclinical models, suggesting potential therapeutic applications (Khalifa & Abdelbaky, 2008).
Reactivity and Pharmaceutical Potential
Pyrazole derivatives have been synthesized and analyzed for their reactivity and pharmaceutical potential. Computational and experimental approaches have been used to evaluate these compounds for potential medicinal applications (Thomas et al., 2018).
Hydrogel Functionalization
Polyvinyl alcohol/acrylic acid hydrogels have been modified with amine compounds, including pyrazol derivatives, enhancing their thermal stability and potential for medical applications due to their improved antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis for Medicinal Chemistry
Fluorinated pyrazoles have been developed as functional groups that permit further chemical modifications, showcasing their utility as versatile building blocks in the design of new drugs (Surmont et al., 2011).
GPR39 Agonists
Discovery of compounds acting as agonists for GPR39, modulated by zinc, illustrates the potential of structurally related compounds in therapeutic development for treating conditions like diabetes or metabolic disorders (Sato, Huang, Kroeze, & Roth, 2016).
properties
IUPAC Name |
3-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3.2ClH/c1-16-9-3-4-13-10-14(18(2)17-13)11-5-7-12(15)8-6-11;;/h5-8,10,16H,3-4,9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPPPUJTKOXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NN(C(=C1)C2=CC=C(C=C2)F)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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